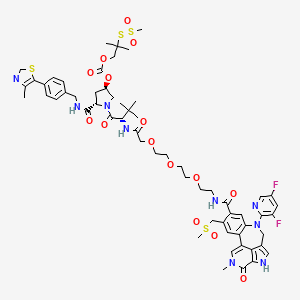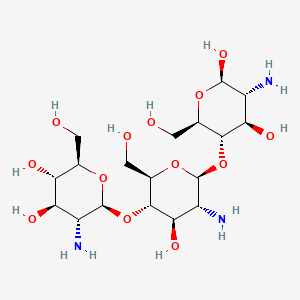![molecular formula C23H23N5O3S B11932477 2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)
2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SRTCX1003 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.
Industrial Production Methods
Industrial production of SRTCX1003 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SRTCX1003 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, potentially altering its biological activity.
Reduction: This reaction involves the gain of electrons, which can also impact the compound’s function.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SRTCX1003 include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of SRTCX1003 depend on the type of reaction it undergoes. For instance, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
SRTCX1003 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the deacetylation of proteins and the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway.
Biology: Employed in research on cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and improving insulin sensitivity.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical applications .
Wirkmechanismus
SRTCX1003 exerts its effects by activating sirtuin 1, an enzyme that deacetylates various proteins, including the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells. This deacetylation inhibits the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to a reduction in the production of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin-12. The compound’s action is dependent on the presence of sirtuin 1, as demonstrated by the reversal of its effects upon knockdown of sirtuin 1 by small interfering RNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SRT1720: Another small molecule activator of sirtuin 1, known for its anti-inflammatory and metabolic effects.
SRT2104: A sirtuin 1 activator with potential therapeutic applications in metabolic and inflammatory diseases.
Resveratrol: A natural compound that activates sirtuin 1 and has been studied for its anti-aging and anti-inflammatory properties.
Uniqueness of SRTCX1003
SRTCX1003 is unique due to its high potency and specificity in activating sirtuin 1. It has demonstrated significant efficacy in reducing inflammatory responses in both in vitro and in vivo models. Additionally, its oral bioavailability makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C23H23N5O3S |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-[3-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3S/c29-22(27-23-24-7-14-32-23)18-5-2-6-19-20(18)26-21(25-19)16-3-1-4-17(15-16)31-13-10-28-8-11-30-12-9-28/h1-7,14-15H,8-13H2,(H,25,26)(H,24,27,29) |
InChI-Schlüssel |
YPPBSZAWYIEQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C3=NC4=C(C=CC=C4N3)C(=O)NC5=NC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B11932397.png)
![N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932404.png)
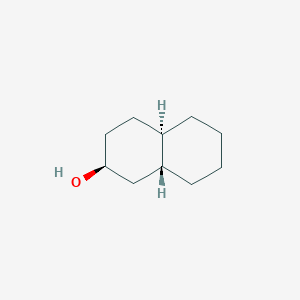
![4-[[(3R)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B11932416.png)
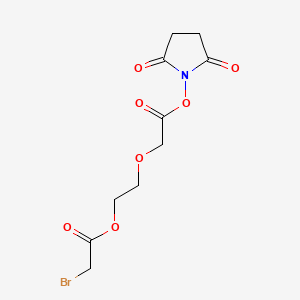
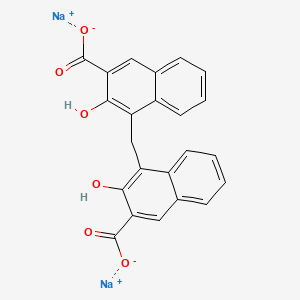
![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)

![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

